molecular formula C16H13N5 B2422202 N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine CAS No. 2260937-86-6

N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine

Cat. No.: B2422202
CAS No.: 2260937-86-6
M. Wt: 275.315
InChI Key: ZNCWPHCHIHDROU-UHFFFAOYSA-N
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Description

N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine is a complex organic compound that combines the structural features of benzotriazole and quinoline. This compound is known for its versatility and stability, making it a valuable entity in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine typically involves the condensation of benzotriazole with quinoline derivatives. One common method includes the reaction of benzotriazole with quinoline-8-amine in the presence of a suitable base, such as sodium hydride, under reflux conditions. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction may produce quinoline-8-amine derivatives .

Scientific Research Applications

N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzotriazol-1-ylmethyl)benzamide
  • N-(Benzotriazol-1-ylmethyl)pyridine-2-amine
  • N-(Benzotriazol-1-ylmethyl)indole-3-amine

Uniqueness

N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine stands out due to its unique combination of benzotriazole and quinoline structures, which confer enhanced stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex heterocyclic compounds and the development of novel therapeutic agents .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5/c1-2-9-15-13(7-1)19-20-21(15)11-18-14-8-3-5-12-6-4-10-17-16(12)14/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCWPHCHIHDROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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